2-{[1-(1H-1,2,3-triazol-5-ylcarbonyl)-4-piperidinyl]oxy}pyrimidine
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Overview
Description
“2-{[1-(1H-1,2,3-triazol-5-ylcarbonyl)-4-piperidinyl]oxy}pyrimidine” is a complex organic compound. It contains a 1,2,3-triazole ring, which is a five-membered ring structure containing two carbon atoms and three nitrogen atoms . The 1,2,3-triazole ring is attached to a carbonyl group, which is further connected to a piperidine ring. Piperidine is a six-membered ring with one nitrogen atom and five carbon atoms. This entire structure is connected to a pyrimidine ring via an oxygen atom .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a 1,2,3-triazole ring, a carbonyl group, a piperidine ring, and a pyrimidine ring . The 1,2,3-triazole ring is a five-membered ring with two carbon atoms and three nitrogen atoms . The carbonyl group consists of a carbon atom double-bonded to an oxygen atom . The piperidine ring is a six-membered ring with one nitrogen atom and five carbon atoms . The pyrimidine ring is a six-membered ring with four carbon atoms and two nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the specific conditions and reactants used. The 1,2,3-triazole ring is known to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions . The carbonyl group can undergo reactions such as nucleophilic addition and reduction . The piperidine ring can participate in reactions such as alkylation and acylation .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure and the presence of functional groups. For example, the presence of the 1,2,3-triazole ring could confer stability and resistance to hydrolysis . The carbonyl group could make the compound polar and capable of participating in hydrogen bonding .Mechanism of Action
Safety and Hazards
The safety and hazards associated with “2-{[1-(1H-1,2,3-triazol-5-ylcarbonyl)-4-piperidinyl]oxy}pyrimidine” would depend on its specific properties and uses. For example, if it were used as a drug, potential side effects and toxicity would need to be carefully evaluated through preclinical and clinical testing .
Future Directions
The future directions for research on “2-{[1-(1H-1,2,3-triazol-5-ylcarbonyl)-4-piperidinyl]oxy}pyrimidine” could involve exploring its potential applications in various fields. For example, it could be investigated for its potential use as a drug, with studies focusing on its synthesis, mechanism of action, and pharmacological properties . Additionally, its physical and chemical properties could be studied further to develop new materials or chemical processes .
Properties
IUPAC Name |
(4-pyrimidin-2-yloxypiperidin-1-yl)-(2H-triazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6O2/c19-11(10-8-15-17-16-10)18-6-2-9(3-7-18)20-12-13-4-1-5-14-12/h1,4-5,8-9H,2-3,6-7H2,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHGOQNQBFEKRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CC=N2)C(=O)C3=NNN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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